

Spectroscopic Analysis of Vat Orange 1: A Technical Guide (UV-Vis, FTIR, PL)

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Compound of Interest

Compound Name: Vat Orange 1

Cat. No.: B116557

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Introduction

Vat Orange 1 is a synthetic anthraquinone-based vat dye known for its vibrant orange hue and high color fastness, making it valuable in the textile industry.^{[1][2][3]} Its chemical structure, dibrominated dibenzpyrenequinone, provides a complex, polycyclic aromatic system that dictates its unique spectroscopic properties.^[1] Understanding these properties through techniques like UV-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Photoluminescence (PL) spectroscopy is crucial for quality control, structural elucidation, and exploring its potential in broader applications, including materials science and drug development. This guide provides a comprehensive overview of the spectroscopic analysis of **Vat Orange 1**, detailing experimental protocols and expected data.

Chemical and Physical Properties of Vat Orange 1

Vat Orange 1 is a water-insoluble powder, a characteristic of vat dyes which require a chemical reduction step to a soluble "leuco" form for application.^{[3][4]} Its key identifiers and properties are summarized below.

Property	Value	Reference(s)
C.I. Name	Vat Orange 1 (59105)	[2][5]
CAS Number	1324-11-4	[2][5]
Molecular Formula	C ₂₄ H ₁₀ Br ₂ O ₂	[1][2]
Molecular Weight	~490.14 g/mol	[2][5]
Appearance	Yellowish-brown powder	[5]
Solubility	Insoluble in water; Soluble in nitrobenzene; Slightly soluble in xylene, chloroform, acetone, ethanol. Soluble in concentrated sulfuric acid.	[2][5]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the excitation of electrons from ground to higher energy states. For a highly conjugated system like **Vat Orange 1**, these absorptions are primarily due to $\pi \rightarrow \pi^*$ transitions, which are responsible for its color.

Experimental Protocol

Objective: To determine the absorption spectrum and the wavelength of maximum absorbance (λ_{max}).

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation: Due to its insolubility in common solvents, two primary methods can be employed:

- Solution Method:** Carefully dissolve a small, accurately weighed amount of **Vat Orange 1** powder (e.g., 1-5 mg) in 10 mL of concentrated sulfuric acid (98%) to create a stock solution. This solution is then diluted with more concentrated sulfuric acid to achieve an absorbance reading within the instrument's optimal range (typically 0.1 - 1.0 AU).

- Thin Film Method: Deposit a thin film of **Vat Orange 1** onto a quartz glass substrate via thermal evaporation in a vacuum chamber. The thickness of the film should be controlled to ensure adequate light transmission for measurement.

Methodology:

- Blanking: Record a baseline spectrum using a cuvette filled with the pure solvent (concentrated sulfuric acid) or a bare quartz substrate to subtract background absorbance.[\[6\]](#)
[\[7\]](#)
- Measurement: Place the sample (cuvette with dye solution or the coated substrate) in the spectrophotometer's sample holder.
- Scanning: Acquire the absorption spectrum over a wavelength range of 200–800 nm.[\[7\]](#)
- Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}) and the absorption onset.

Data and Interpretation

The UV-Vis spectrum of **Vat Orange 1** is characterized by broad absorption across the visible region, a hallmark of its extensive π -conjugated system.

Parameter	Value (Thin Film)	Interpretation
Absorption Maximum (λ_{max})	~472 nm	Corresponds to the primary $\pi \rightarrow \pi^*$ (0-1) electronic transition. This absorption of blue-green light results in the observed orange color.
Absorption Onset	~553 nm	Represents the lowest energy required for electronic excitation (the optical bandgap).
Spectral Features	Vibronic peak patterns	The presence of multiple peaks or shoulders is typical for rigid polycyclic aromatic compounds and represents transitions to different vibrational energy levels within the excited electronic state.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol

Objective: To identify the key functional groups in the solid dye.

Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Ensure the **Vat Orange 1** sample is a fine, dry powder. For ATR-FTIR, no further preparation is typically needed.^[8]

Methodology:

- **Background Scan:** Record a background spectrum of the clean, empty ATR crystal. This is crucial to remove interference from atmospheric CO₂ and H₂O.
- **Sample Application:** Place a small amount of the **Vat Orange 1** powder directly onto the ATR crystal.
- **Pressure Application:** Use the ATR's pressure clamp to apply firm, even pressure to the sample, ensuring good contact between the powder and the crystal surface.^{[8][9]}
- **Spectrum Acquisition:** Collect the FTIR spectrum, typically over a wavenumber range of 4000–400 cm⁻¹.^[10]

Data and Interpretation

The FTIR spectrum of **Vat Orange 1** reveals characteristic peaks corresponding to its anthraquinone structure.

Wavenumber (cm ⁻¹)	Vibrational Mode	Interpretation
~1670 - 1640	C=O Stretch (Ketone)	Strong absorption characteristic of the quinone carbonyl groups, fundamental to the anthraquinone core structure. [11]
~1600 - 1450	C=C Aromatic Stretch	Multiple sharp peaks indicating the extensive aromatic ring system of the dibenzpyrenequinone structure.
~1300 - 1000	C-C Stretch & Aromatic C-H In-Plane Bending	Complex signals in the "fingerprint region" that are unique to the molecule's overall structure.
Below 850	Aromatic C-H Out-of-Plane Bending & C-Br Stretch	Vibrations related to the substituted aromatic rings and the carbon-bromine bonds.

Photoluminescence (PL) Spectroscopy

Photoluminescence is the emission of light from a substance after it has absorbed photons. An electron is excited to a higher energy state and then relaxes back to the ground state, emitting a photon in the process. The energy difference between the absorption and emission maxima is known as the Stokes shift.[\[12\]](#)[\[13\]](#)

Experimental Protocol

Objective: To measure the emission spectrum and determine the wavelength of maximum emission.

Instrumentation: A spectrofluorometer or a custom photoluminescence setup consisting of a monochromatic excitation source (e.g., laser or filtered lamp), sample holder, and a detector (spectrometer).[\[14\]](#)[\[15\]](#)

Sample Preparation:

- Measurements are typically performed on thin films deposited on a non-luminescent substrate like quartz glass, similar to UV-Vis analysis.^{[14][16]} Solutions in appropriate solvents can also be used if solubility permits.

Methodology:

- Setup: Place the sample in the holder within the spectrofluorometer.
- Excitation: Excite the sample at a fixed wavelength, selected based on its absorption spectrum. For **Vat Orange 1**, an excitation wavelength of 470 nm is effective.
- Emission Scan: Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 500–800 nm) to collect the emitted light.
- Data Collection: Record the intensity of the emitted light as a function of wavelength to generate the emission spectrum.

Data and Interpretation

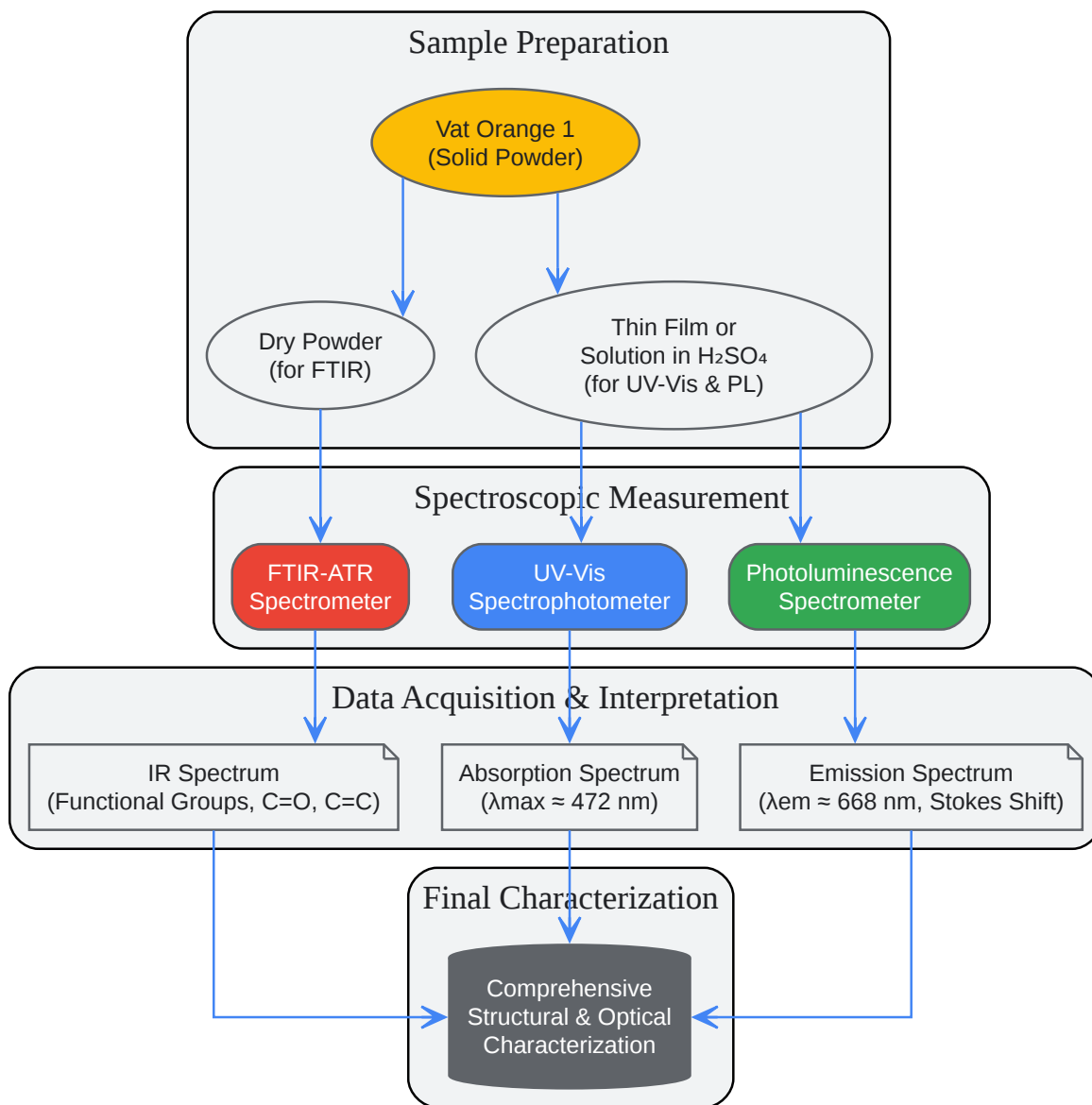
Vat Orange 1 exhibits significant photoluminescence, a property of many rigid, aromatic dye molecules.^{[17][18]}

Parameter	Value (Thin Film)	Interpretation
Emission Maximum (λ_{em})	~668 nm	The peak of the emission spectrum, corresponding to the energy of the photons released during the transition from the excited state to the ground state.
Stokes Shift	~196 nm (0.77 eV)	This large Stokes shift indicates a significant energy loss between absorption and emission, often due to vibrational relaxation and molecular reorganization in the excited state. ^[12] A large shift is beneficial as it minimizes self-absorption of the emitted light. ^[19]
Spectral Features	Broad, featureless spectrum	Unlike its absorption spectrum, the PL emission of Vat Orange 1 does not show a well-defined vibronic structure, suggesting that emission occurs from a more relaxed and less structured excited state.

Mandatory Visualization: Integrated Spectroscopic Workflow

The following diagram illustrates the logical workflow for a comprehensive spectroscopic analysis of **Vat Orange 1**, from sample preparation to final characterization.

Spectroscopic Analysis Workflow for Vat Orange 1



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Caption: Logical workflow for the spectroscopic analysis of **Vat Orange 1**.

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